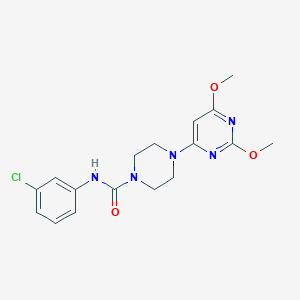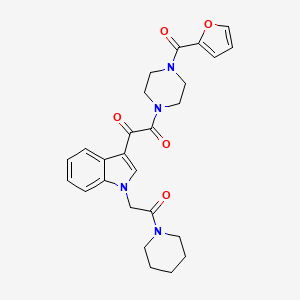
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,6-difluorobenzamide, also known as CPDT, is a chemical compound that has gained significant attention in the field of scientific research. CPDT is a synthetic compound that has been studied for its potential use in various applications, including medicinal chemistry and material science.
Mécanisme D'action
The exact mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,6-difluorobenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This compound has also been shown to have antioxidant properties, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, this compound has been shown to have potential antibacterial and antifungal properties. This compound has also been shown to have potential neuroprotective effects, which could make it a useful compound for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,6-difluorobenzamide in lab experiments is that it is a synthetic compound that can be easily produced in large quantities. Additionally, this compound has been shown to have low toxicity, which makes it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,6-difluorobenzamide. One area of research that could be explored is the potential use of this compound in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research could be conducted to better understand the exact mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases. Finally, research could be conducted to explore the potential use of this compound in material science applications, such as the development of new types of polymers and coatings.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,6-difluorobenzamide involves several steps, including the reaction of 3-chloroaniline with 2,6-difluorobenzoyl chloride to form N-(3-chlorophenyl)-2,6-difluorobenzamide. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,3-dihydrothiophene-1,1-dioxide to form this compound.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,6-difluorobenzamide has been studied for its potential use in various scientific research applications. One area of research that has shown promise for this compound is in the field of medicinal chemistry. This compound has been shown to have potential anti-inflammatory properties, which could make it a useful compound for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2NO3S/c18-11-3-1-4-12(9-11)21(13-7-8-25(23,24)10-13)17(22)16-14(19)5-2-6-15(16)20/h1-9,13H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGJSZKLNLHYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748103.png)
![N-[4-[(But-2-ynoylamino)methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2748104.png)





![3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2748119.png)
![5-oxo-N-(2-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2748120.png)
![2-[(1S,3R)-3-Methoxycarbonyl-2,2-dimethylcyclopropyl]acetic acid](/img/structure/B2748121.png)